4-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
4-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a heterocyclic compound featuring a benzamide core linked to a 1,3-thiazole ring substituted with a 4-methoxyphenyl group at position 4 and a 4-chlorophenyl moiety on the benzamide (Figure 1). This structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
4-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c1-22-14-8-4-11(5-9-14)15-10-23-17(19-15)20-16(21)12-2-6-13(18)7-3-12/h2-10H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHDTHLQGLTWKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenyl isothiocyanate with an appropriate amine under controlled conditions.
Coupling with Benzamide: The thiazole derivative is then coupled with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzamide ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic solutions, typically hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with different oxidation states.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that thiazole derivatives, including 4-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide, exhibit promising antimicrobial properties. A study focusing on similar thiazole compounds demonstrated effective in vitro activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanisms of action are thought to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic processes .
2. Anticancer Properties
The compound has been evaluated for its anticancer potential, particularly against breast cancer cell lines. In vitro assays revealed that thiazole derivatives can inhibit the growth of cancer cells, with some derivatives showing IC50 values comparable to established chemotherapeutic agents. The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation .
3. Acetylcholinesterase Inhibition
Compounds similar to this compound have been studied for their potential as acetylcholinesterase inhibitors, which is particularly relevant in the context of Alzheimer's disease. These compounds can enhance acetylcholine levels in the brain, thereby improving cognitive function and memory retention. Molecular docking studies have shown that these thiazole derivatives bind effectively to the active site of acetylcholinesterase .
Case Studies
Biochemical Mechanisms
The biological activities of this compound can be attributed to several biochemical mechanisms:
- Cellular Uptake : The lipophilicity of thiazole derivatives facilitates their penetration into cell membranes.
- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Induction : Some studies suggest that these compounds may increase oxidative stress within cancer cells, leading to apoptosis.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations
Substituent Effects on Activity: Electron-Withdrawing Groups (e.g., Cl, NO₂): Compounds like EMAC2062 (4-chlorophenyl on thiazole) and 's nitro-substituted analog show enhanced binding in viral or enzymatic targets, likely due to increased electrophilicity . Electron-Donating Groups (e.g., OCH₃): The methoxy group in the target compound and 4-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide may improve membrane permeability but reduce metabolic stability .
Ring System Variations :
- Replacement of the thiazole ring with 1,3,4-oxadiazole (LMM5) shifts activity toward antifungal applications, highlighting the role of heterocycle rigidity in target specificity .
Research Findings and Implications
- Antiviral Potential: EMAC2062’s structural similarity to the target compound suggests that chloro and methoxy substitutions could be optimized for dual HIV-1 RT polymerase/ribonuclease inhibition .
- Antifungal Activity : The target compound’s 4-methoxyphenyl group aligns with LMM5’s antifungal scaffold, though oxadiazole derivatives exhibit superior efficacy against C. albicans .
- Enzyme Inhibition : Nitro and chloro groups () correlate with tyrosinase inhibition, suggesting the target compound could be repurposed for dermatological applications .
Biological Activity
4-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C14H12ClN2O2S
- Molecular Weight : 304.77 g/mol
The biological activity of this compound is attributed to several mechanisms:
-
Antibacterial Activity :
- The compound exhibits antibacterial properties by disrupting bacterial cell wall synthesis. It inhibits key enzymes involved in this process, leading to cell lysis and death.
-
Anticancer Activity :
- It has been shown to inhibit carbonic anhydrase IX, an enzyme that is overexpressed in many tumors. This inhibition disrupts pH regulation within tumor cells, thereby inhibiting their growth and proliferation.
-
Antifungal Activity :
- The compound interferes with ergosterol synthesis, a critical component of fungal cell membranes. This disruption leads to compromised membrane integrity and eventual fungal cell death.
Antimicrobial Efficacy
A series of studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed in these studies:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 128 | |
| Cryptococcus neoformans | 200 |
Case Studies
Several case studies have demonstrated the therapeutic potential of this compound:
- Study on Antibacterial Efficacy :
-
Anticancer Research :
- In vitro studies on cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability compared to untreated controls. The mechanism was linked to the inhibition of carbonic anhydrase IX .
- Fungal Inhibition Studies :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide, and what reaction conditions are critical for optimizing yield and purity?
- Methodological Answer : The compound is typically synthesized via multi-step routes, including:
- Thiazole ring formation : Reacting 4-methoxyphenyl isothiocyanate with α-bromoacetophenone under basic conditions (e.g., K₂CO₃) to form the thiazole core .
- Amidation : Coupling the thiazole intermediate with 4-chlorobenzoyl chloride using coupling agents like EDCI in anhydrous solvents (e.g., DCM) under inert atmospheres to prevent oxidation .
- Critical conditions : Temperature control (0–60°C), solvent choice (polar aprotic solvents for amidation), and purification via column chromatography or recrystallization .
Q. How can researchers characterize the molecular structure and confirm the identity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide bond formation (e.g., amide proton at δ 10–12 ppm) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- Chromatography : TLC or HPLC to assess purity (>95% by area normalization) .
Q. What structural features of this compound influence its reactivity and biological activity?
- Key Features :
- Thiazole ring : Enhances π-π stacking with biological targets (e.g., enzyme active sites) .
- 4-Chlorobenzamide moiety : Increases lipophilicity, improving membrane permeability .
- 4-Methoxyphenyl group : Electron-donating effects stabilize interactions with hydrophobic pockets in proteins .
Advanced Research Questions
Q. What experimental strategies address challenges in regioselectivity during thiazole ring synthesis?
- Approaches :
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (60–80°C) favor thermodynamic stability .
- Catalytic additives : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems .
- In situ monitoring : Real-time TLC or FTIR to track intermediate formation and adjust conditions .
Q. How does this compound interact with acetylcholinesterase (AChE) or NF-κB pathways, and what methods validate these mechanisms?
- Mechanistic Insights :
- AChE inhibition : Conduct enzyme inhibition assays (Ellman’s method) to measure IC₅₀ values. Molecular docking (e.g., AutoDock Vina) predicts binding modes to the catalytic triad (Ser203, His447) .
- NF-κB modulation : Use luciferase reporter assays in HEK293 cells to quantify pathway suppression. Western blotting detects downstream targets like IκBα degradation .
Q. How can researchers resolve discrepancies in reported biological activities across studies?
- Resolution Strategies :
- Comparative assays : Test the compound against standardized cell lines (e.g., MCF-7 for cancer) under identical conditions (e.g., 48-h incubation, 10 µM dose) .
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing 4-chloro with 4-methyl) to isolate contributing functional groups .
Q. What best practices ensure accurate interpretation of NMR data for purity assessment?
- Guidelines :
- Solvent selection : Use deuterated DMSO or CDCl₃ to avoid signal overlap .
- Integration ratios : Confirm stoichiometry of protons (e.g., 1:1 ratio for aromatic vs. amide protons) .
- 2D NMR (COSY, HSQC) : Resolve complex coupling patterns in crowded spectral regions .
Q. What in silico methods predict binding affinity to protein targets, and how do they complement experimental data?
- Computational Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
